molecular formula C8H6N2OS B1364291 3-Phenyl-1,2,4-oxadiazole-5-thiol CAS No. 23152-97-8

3-Phenyl-1,2,4-oxadiazole-5-thiol

Cat. No.: B1364291
CAS No.: 23152-97-8
M. Wt: 178.21 g/mol
InChI Key: KLUJJBZDBBYZEJ-UHFFFAOYSA-N
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Description

Contextual Overview of 1,2,4-Oxadiazole (B8745197) Heterocycles in Contemporary Chemical Research

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. First synthesized over a century ago, interest in this particular heterocyclic system has surged in recent decades. psu.edu This renewed focus stems from the unique properties and versatile reactivity of the 1,2,4-oxadiazole core. psu.edunih.gov

From a chemical standpoint, the 1,2,4-oxadiazole ring is considered to be among the least aromatic of the five-membered heterocyclic systems, which contributes to its propensity for undergoing molecular rearrangements into more stable heterocyclic structures. psu.edu The reactivity of the 1,2,4-oxadiazole ring is highly dependent on the nature of its substituents, the reagents it interacts with, and the reaction medium. psu.edu Key reaction types include those at the electrophilic nitrogen (N2) and carbon (C3 and C5) atoms, as well as reductions at the N-O or C-O bonds and pyrolytic fragmentation. psu.edu

Synthetic strategies for constructing the 1,2,4-oxadiazole ring are well-established and varied. The most common methods involve the acylation of amidoximes followed by cyclization. mdpi.comresearchgate.net Other significant routes include 1,3-dipolar cycloadditions of nitrile oxides to nitriles. researchgate.nethud.ac.uk Recent advancements have also led to one-pot synthesis procedures and the use of novel catalytic systems to improve efficiency and yield. nih.govmdpi.com

The interest in 1,2,4-oxadiazoles extends beyond fundamental chemical research, with a significant number of publications highlighting their potential in medicinal chemistry and materials science. psu.edunih.gov The 1,2,4-oxadiazole moiety is often employed as a bioisostere for ester and amide groups, offering improved hydrolytic stability. hud.ac.uk

Significance of Thiol Functionality within Heterocyclic Systems

The incorporation of a thiol (-SH) group into a heterocyclic system introduces a range of unique chemical properties and reactivity. creative-proteomics.com Thiols, also known as mercaptans, are the sulfur analogs of alcohols and are characterized by the presence of a sulfhydryl group. wikipedia.org

One of the most defining features of the thiol group is its acidity. Thiols are generally more acidic than their corresponding alcohols due to the larger size and greater polarizability of the sulfur atom compared to oxygen. masterorganicchemistry.com This increased acidity facilitates the formation of thiolate anions, which are excellent nucleophiles. masterorganicchemistry.com This nucleophilicity allows for a variety of chemical transformations, including S-alkylation, S-acylation, and the formation of disulfide bonds. nih.gov

The thiol group is also highly susceptible to oxidation. masterorganicchemistry.com Mild oxidation of thiols leads to the formation of disulfides (-S-S-), a reversible reaction that is crucial in many biological systems, particularly in the context of protein folding where it forms disulfide bridges between cysteine residues. wikipedia.orgmasterorganicchemistry.com Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.

In the context of heterocyclic chemistry, the presence of a thiol group can significantly influence the electronic properties and reactivity of the entire molecule. It can participate in tautomerism, existing in equilibrium with a thione form (C=S). For instance, 5-substituted-1,3,4-oxadiazole-2-thiols exhibit this thiol-thione tautomerism. nih.gov The thiol group's ability to coordinate with metal ions is another important characteristic, making these compounds potential ligands in coordination chemistry. creative-proteomics.com

Research Trajectories for 3-Phenyl-1,2,4-oxadiazole-5-thiol

Research concerning this compound has primarily focused on its synthesis and its use as a building block for the creation of more complex molecules. The compound itself is commercially available from suppliers like Sigma-Aldrich, which facilitates its use in early-stage discovery research. sigmaaldrich.com

The synthesis of related oxadiazole-thiols, such as 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674), is well-documented and typically involves the reaction of an acylhydrazide with carbon disulfide in a basic solution, followed by acidification. nih.govresearchgate.net This suggests that analogous methods could be applicable for the synthesis of this compound.

A significant research trajectory involves the chemical modification of the thiol group to generate new derivatives. The nucleophilic nature of the thiol (or more accurately, the thiolate) allows for reactions with various electrophiles. For example, the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with 2-chloro-N-(aryl)acetamides results in the formation of N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides. researchgate.net This highlights a common strategy where the oxadiazole-thiol serves as a scaffold for creating libraries of new compounds with potentially interesting properties.

Furthermore, the 1,2,4-oxadiazole ring itself can be a target for modification, although the reactivity of the thiol group often dominates. The phenyl group at the 3-position also offers a site for functionalization, for example, through electrophilic aromatic substitution, although this is less commonly explored in the context of this specific molecule.

Another area of interest is the investigation of the tautomeric equilibrium between the thiol and thione forms of this compound and how this equilibrium is influenced by the solvent and the electronic nature of substituents. The predominance of one tautomer over the other can have significant implications for the compound's reactivity and its interactions with biological targets.

While this article does not delve into biological activities, it is worth noting that the broader class of 1,2,4-oxadiazoles and thiol-containing heterocycles are extensively studied for their pharmacological potential. nih.govjournalpressindia.comnih.gov Therefore, a logical, albeit unscoped, research trajectory for this compound and its derivatives would be the exploration of their biological properties.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaCAS NumberKey Properties/Research Focus
This compound C₈H₆N₂OS23152-97-8Commercially available starting material for synthesis. sigmaaldrich.com
5-Phenyl-1,3,4-oxadiazole-2-thiol C₈H₆N₂OS3004-42-0Exhibits thiol-thione tautomerism; used in synthesis of derivatives. nih.govsigmaaldrich.comuni.lu
3-Phenyl-1,2,4-oxadiazole-5-carbonitrile C₉H₅N₃ONot explicitly found, but related structures are studied. uni.luRepresents a potential synthetic precursor or derivative.
5-Amino-3-(phenylmethyl)-1,2,4-oxadiazole C₉H₁₀N₄ONot explicitly found, but synthesis of related compounds is documented. prepchem.comDemonstrates methods for introducing functional groups to the oxadiazole ring.
2-(4-Azidophenyl)-5-phenyl-1,3,4-oxadiazole C₁₄H₉N₅ONot explicitly found, but used in click reactions. mdpi.comExample of a functionalized oxadiazole used for creating larger molecular architectures.

Properties

IUPAC Name

3-phenyl-2H-1,2,4-oxadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUJJBZDBBYZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390892
Record name 3-phenyl-1,2,4-oxadiazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23152-97-8
Record name 3-phenyl-1,2,4-oxadiazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies

Foundational Cyclization Approaches to the 1,2,4-Oxadiazole (B8745197) Core

The construction of the 1,2,4-oxadiazole ring can be achieved through several strategic approaches, primarily involving cyclization reactions. These methods offer versatility in introducing a wide array of substituents onto the heterocyclic core.

Amidoxime-Based Cyclocondensations with Carboxylic Acid Derivatives

A cornerstone in the synthesis of 1,2,4-oxadiazoles is the reaction of amidoximes with carboxylic acid derivatives. researchgate.net This [4+1] approach involves the four atoms of the amidoxime (B1450833) and one from the carboxylic acid derivative. chim.it The process typically begins with the O-acylation of an amidoxime with an acyl chloride, anhydride, or an activated carboxylic acid. mdpi.com This is followed by a cyclocondensation of the resulting O-acylamidoxime to form the 1,2,4-oxadiazole ring. mdpi.comnih.gov The cyclization of the O-acyl amidoxime is often the most challenging and time-intensive step, sometimes requiring harsh conditions. ias.ac.innih.gov

The reaction of amidoximes with dicarboxylic acid anhydrides in a sodium hydroxide (B78521)/dimethyl sulfoxide (B87167) (NaOH/DMSO) medium can produce 1,2,4-oxadiazole derivatives of various dicarboxylic acids in moderate to excellent yields. mdpi.com

One-Pot Synthetic Protocols for 1,2,4-Oxadiazoles

To enhance efficiency and simplify procedures, one-pot syntheses of 1,2,4-oxadiazoles have been developed. ias.ac.in These methods circumvent the need to isolate the intermediate amidoxime. ias.ac.in One such protocol involves the reaction of nitriles, hydroxylamine (B1172632), and Meldrum's acid under microwave irradiation and solvent-free conditions, yielding 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org

Another notable one-pot method involves the base-mediated reaction of nitriles, aldehydes, and hydroxylamine hydrochloride. rsc.orgrsc.org In this process, the aldehyde serves as both a substrate and an oxidant. rsc.orgrsc.org The reaction proceeds through the formation of an amidoxime, which then reacts with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate. This intermediate is subsequently oxidized by another molecule of the aldehyde to furnish the final 1,2,4-oxadiazole product. rsc.orgdntb.gov.ua This method is advantageous as it does not require an external oxidant. rsc.org

A straightforward one-pot synthesis involves the reaction of aryl nitriles with hydroxylamine, catalyzed by acetic acid, followed by the addition of crotonoyl chloride to the in situ generated amidoxime. ias.ac.in This method proceeds under mild conditions and produces high yields. ias.ac.in

ReactantsReagents/ConditionsProductYieldReference
Aryl Nitriles, Hydroxylamine, Crotonoyl ChlorideAcetic Acid (catalyst), THF, DMSO3-Aryl-5-vinyl-1,2,4-oxadiazolesHigh ias.ac.in
Nitriles, Aldehydes, Hydroxylamine HClBase (e.g., TEA), t-BuOH, 80°C3,5-Disubstituted 1,2,4-oxadiazolesModerate to Good rsc.orgrsc.org
Nitriles, Hydroxylamine, Meldrum's AcidMicrowave, Solvent-free3,5-Disubstituted 1,2,4-oxadiazolesGood to Excellent organic-chemistry.org

Catalytic Strategies in 1,2,4-Oxadiazole Formation

Various catalysts have been employed to facilitate the synthesis of 1,2,4-oxadiazoles under milder conditions and to avoid the formation of byproducts. chim.it Tetrabutylammonium fluoride (B91410) (TBAF) is an effective catalyst for the room-temperature cyclization of O-acylamidoximes. mdpi.com The use of TBAF in tetrahydrofuran (B95107) (THF) allows for a swift and efficient reaction with a simple work-up. mdpi.com

Inorganic bases like potassium hydroxide (KOH) in DMSO have also proven to be highly effective for the cyclization of O-acylamidoximes, with reactions often completing in minutes. mdpi.com A combination of p-Toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) serves as a mild and efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

Copper-catalyzed one-pot syntheses have also been developed, for instance, reacting two different nitriles with hydroxylamine using a copper(II) acetate (B1210297) catalyst. researchgate.net More recently, a copper-catalyzed cascade reaction has been used to synthesize 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. nih.gov

CatalystReactantsProductReference
Tetrabutylammonium fluoride (TBAF)O-acylamidoximes3,5-Disubstituted-1,2,4-oxadiazoles mdpi.com
Potassium Hydroxide (KOH)O-acylamidoximes3,5-Disubstituted-1,2,4-oxadiazoles mdpi.com
PTSA-ZnCl₂Amidoximes, Organic Nitriles3,5-Disubstituted-1,2,4-oxadiazoles organic-chemistry.org
Copper(II) acetateNitriles, Hydroxylamine1,2,4-Triazoles (related synthesis) researchgate.net
Copper catalystAmidines, Methylarenes3,5-Disubstituted-1,2,4-oxadiazoles nih.gov

Oxidative Cycloaddition Reactions in 1,2,4-Oxadiazole Synthesis

Oxidative cyclization represents another important route to 1,2,4-oxadiazoles. nih.gov These reactions can involve the formation of the heterocyclic core through the oxidative coupling of N-H and O-H or C-H bonds. nih.gov

One such method involves the reaction of aldoximes with nitriles promoted by an oxidant like 2-iodosylbenzoic acid triflate, which can be generated in situ. nih.gov Iron(III) nitrate (B79036) has been utilized to mediate a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.orggoogle.com This reaction proceeds through the nitration of alkynes to α-nitroketones, followed by dehydration to form nitrile oxides, which then undergo a 1,3-dipolar cycloaddition with nitriles. organic-chemistry.orggoogle.com

N-Bromosuccinimide (NBS) can promote the oxidative cyclization of N-acyl amidines to yield substituted 1,2,4-oxadiazoles in nearly quantitative yields. nih.gov Similarly, the use of NBS or iodine in the presence of a base can achieve the synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes. nih.gov Electrochemical methods have also been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes via anodic oxidation. rsc.org

Targeted Synthesis of 3-Phenyl-1,2,4-oxadiazole-5-thiol and Analogues

While the foundational methods provide access to a wide range of 1,2,4-oxadiazoles, the synthesis of specifically substituted derivatives like this compound often requires more tailored, multi-step approaches.

Multi-Step Approaches for Thiol-Substituted Oxadiazoles (B1248032)

The synthesis of thiol-substituted oxadiazoles, such as this compound, typically involves a multi-step sequence. A general route to 5-mercapto-1,3,4-oxadiazoles (a related isomer) starts with a benzohydrazide, which is reacted with carbon disulfide in an alkaline solution to form a dithiocarbazinate salt. researchgate.netuobaghdad.edu.iq This intermediate can then be cyclized. researchgate.net

For the 1,2,4-oxadiazole series, a common strategy involves first constructing the 3-phenyl-1,2,4-oxadiazole (B2793662) core and then introducing the thiol or a precursor group at the 5-position. For instance, a 3-aryl-5-chloromethyl-1,2,4-oxadiazole can be reacted with ammonium (B1175870) thiocyanate (B1210189) to yield the corresponding 5-thiocyanato derivative. researchgate.net This thiocyanate can then be further manipulated to obtain the thiol.

Another approach involves the hydrazinolysis of a 1,3,4-oxadiazole-2-thione to form a 4-amino-1,2,4-triazole-3-thiol. acs.org While this leads to a triazole, the initial formation of the oxadiazole thione is a relevant step. acs.org A multi-step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles on a DNA-conjugate has been reported, which involves the conversion of a nitrile to an amidoxime, followed by O-acylation and cyclodehydration. nih.gov This highlights the general multi-step nature of synthesizing complex oxadiazole derivatives. nih.gov

Starting MaterialKey Intermediate(s)Final Product TypeReference
BenzohydrazideDithiocarbazinate salt5-Mercapto-1,3,4-oxadiazole researchgate.netuobaghdad.edu.iq
3-Aryl-5-chloromethyl-1,2,4-oxadiazole5-Thiocyanato-3-aryl-1,2,4-oxadiazoleThioether derivatives of 1,2,4-oxadiazole researchgate.net
1,3,4-Oxadiazole-2-thione-4-Amino-1,2,4-triazole-3-thiol acs.org
DNA-conjugated aryl nitrileDNA-conjugated amidoxime, O-acylamidoximeDNA-conjugated 3,5-disubstituted 1,2,4-oxadiazole nih.gov

Precursor Intermediate Design and Functionalization

The synthesis of the 3-phenyl-1,2,4-oxadiazole core is fundamentally reliant on the design and functionalization of its precursor intermediates. The primary precursor for introducing the 3-phenyl group is benzamidoxime (B57231) (also known as N-hydroxybenzamidine). The versatility of this precursor is a key aspect of its design; by utilizing substituted benzamidoximes, a diverse range of functional groups can be incorporated into the phenyl ring. This allows for the modulation of the final compound's electronic and steric properties.

The formation of the 1,2,4-oxadiazole ring itself, featuring a thiol group at the 5-position, is typically achieved through cyclization of the amidoxime precursor with a one-carbon synthon that can provide the C=S moiety. researchgate.netresearchgate.net Reagents such as carbon disulfide (CS₂) in an alkaline medium are commonly employed for this purpose. nih.govuobaghdad.edu.iq The reaction proceeds through the initial formation of a dithiocarbamate (B8719985) intermediate, followed by intramolecular cyclization and subsequent acidification to yield the target thiol. This synthetic route is analogous to the preparation of other 5-mercapto-1,2,4-oxadiazoles and related 1,3,4-oxadiazole-2-thiols. researchgate.netresearchgate.netnih.gov The strategic selection of substituted benzamidoximes is therefore a critical step in generating a library of 3-aryl-1,2,4-oxadiazole-5-thiol derivatives for further investigation.

Functional Group Transformations and Derivatization of the Thiol Moiety

The thiol (-SH) group of this compound is the primary site for functionalization, offering multiple pathways for derivatization. Its ability to act as a potent nucleophile (as the thiolate anion) and its susceptibility to oxidation and other modifications make it a versatile handle for constructing more complex molecules.

Oxidation Pathways to Disulfides

A fundamental reaction of thiols is their oxidation to form disulfides. In the case of this compound, this transformation yields the symmetrical disulfide, bis(3-phenyl-1,2,4-oxadiazol-5-yl) disulfide. This oxidative coupling can be achieved using a variety of reagents under mild conditions, which is crucial for preserving the integrity of the oxadiazole ring. biolmolchem.com While direct oxidation of this compound is not extensively detailed, the methodology is well-established for a wide range of aromatic and aliphatic thiols. biolmolchem.comodu.edu These methods are readily applicable to the title compound.

The reaction is often catalyzed and can proceed via different mechanisms, including hydrogen atom transfer (HAT) or pathways involving thiol radicals, depending on the chosen oxidant system. odu.edu The resulting disulfide linkage is a key structural motif in various chemical and biological systems, and its formation represents a simple yet significant modification of the parent thiol.

Table 1: Potential Reagents for the Oxidation of Thiols to Disulfides

Oxidant SystemConditionsReference for Analogy
Dimethyl sulfoxide (DMSO) / HIAcidic conditions biolmolchem.com
Hydrogen Peroxide (H₂O₂) / IodideNeutral, metal-free researchgate.net
Bobbitt's Salt (Oxoammonium salt)Metal-free, organocatalytic odu.edu
Sulfuryl Fluoride (SO₂F₂)Base-mediated, "redox-click" chemrxiv.org

Nucleophilic Substitution Reactions Involving the Thiol Group

The thiol group readily deprotonates in the presence of a base to form a thiolate anion, which is a strong nucleophile. This allows for a variety of nucleophilic substitution reactions, most commonly S-alkylation with electrophiles such as alkyl or aralkyl halides. researchgate.net This pathway is one of the most widely used strategies to diversify the 1,2,4-oxadiazole-5-thiol scaffold.

The reaction involves the formation of a new carbon-sulfur bond, leading to thioether derivatives. A broad range of electrophiles can be employed, including simple alkyl halides, benzyl (B1604629) halides, and functionalized acyl halides (to form thioesters). researchgate.netresearchgate.netuobaghdad.edu.iq These reactions are typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the formation of the nucleophilic thiolate. researchgate.netnih.gov

Table 2: Examples of Nucleophilic Substitution Reactions on Analogous Thiol-Containing Heterocycles

Heterocyclic CoreElectrophileBase / SolventProduct TypeReference for Analogy
5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiolVarious alkyl/aralkyl halidesNaH / DMFS-substituted thioethers researchgate.net
5-phenyl-1,3,4-oxadiazole-2-thiol (B171674)2-chloro-N-(aryl)acetamidesDMFS-substituted acetamides researchgate.net
2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenolEthyl chloroacetate (B1199739)-S-substituted acetate ester uobaghdad.edu.iq
4-phenyl-1,2,4-triazole-3-thiolSodium monochloroacetateAqueous mediumS-substituted acetic acid zsmu.edu.ua
5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thionePhenacyl bromides-S-substituted acetophenones nih.gov

Electrophilic Modification at the Thiol Position

While the thiol group is predominantly nucleophilic, it can react with highly reactive electrophilic reagents. This includes reactions with sources of "electrophilic fluorine" or other specialized reagents. A notable example is electrophilic trifluoromethylation. The trifluoromethyl group (CF₃) is of significant interest in medicinal chemistry, and its direct installation onto a sulfur atom is a valuable transformation. wikipedia.org Reagents such as Togni and Umemoto reagents are hypervalent iodine compounds that act as electrophilic CF₃ sources and are known to react with thiols. wikipedia.org This reaction would convert the thiol group into a trifluoromethyl thioether (-SCF₃), drastically altering the electronic properties of the molecule.

Heterocycle Annulation and Complex System Formation

The thiol group serves as a strategic starting point for the construction of fused heterocyclic systems, a process known as annulation. This strategy typically involves a two-step sequence where the thiol first acts as a nucleophile to react with a bifunctional electrophile. The resulting intermediate contains a second reactive site that can undergo an intramolecular cyclization to form a new ring fused to the original oxadiazole core.

For instance, reaction with an α-haloketone would produce an S-alkylated intermediate which could then cyclize to form a thiazole (B1198619) ring fused to the oxadiazole. This approach has been explored for analogous systems like 1,2,4-triazole-3-thiol, with the goal of synthesizing fused thiazolo[3,2-b] nih.govnih.govnih.govtriazole systems. mdpi.com A similar strategy could be applied to this compound to generate novel thiazolo[3,2-b] nih.govnih.govnih.govoxadiazole derivatives. The hydrazinolysis of related oxadiazole-thiones to form aminotriazole-thiols, which are then used to build further heterocyclic systems, also highlights the utility of the sulfur-containing precursors in creating complex molecular architectures. acs.org Furthermore, Rh-catalyzed C-H activation and annulation on the 3-phenyl ring demonstrates another advanced strategy for building complex fused systems starting from the 3-phenyl-1,2,4-oxadiazole scaffold. nih.gov

Reactivity Profiles and Mechanistic Elucidation

Intrinsic Reactivity of the 1,2,4-Oxadiazole (B8745197) Ring System

The chemical behavior of 1,2,4-oxadiazoles is dictated by a combination of factors, including the arrangement of heteroatoms within the five-membered ring and the nature of the substituents at the 3- and 5-positions.

The 1,2,4-oxadiazole ring is classified as a five-membered, planar, and conjugated heterocyclic system. chemicalbook.com While it exhibits some aromatic character, it is considered to be among the least aromatic of the five-membered heterocyclic systems, with a reported aromaticity index (I5) of 39. psu.edu This low level of aromaticity contributes to its propensity to undergo rearrangements to form more stable heterocyclic systems. psu.educhim.itresearchgate.netosi.lvidexlab.com The stability of the ring is also influenced by its substitution pattern; 3,5-disubstituted 1,2,4-oxadiazoles are generally stable, even in the presence of strong acids, whereas monosubstituted derivatives are less stable and more susceptible to hydrolysis. chemicalbook.comnih.gov The electron-withdrawing nature of the ring, a consequence of the two pyridine-like nitrogen atoms and the furan-type oxygen atom, renders the C3 and C5 positions susceptible to nucleophilic attack. chemicalbook.comnih.gov Conversely, these positions are generally inert to electrophilic substitution. chemicalbook.com

A key feature governing the reactivity of the 1,2,4-oxadiazole ring is the presence of a weak or labile oxygen-nitrogen (O-N) single bond. psu.educhim.itresearchgate.netosi.lvidexlab.com This bond is susceptible to cleavage under various conditions, including reduction, thermal stress, and photochemical irradiation. psu.educhim.it The inherent weakness of the O-N bond is a primary driver for the numerous rearrangement reactions that characterize this heterocyclic system. psu.educhim.itresearchgate.net The cleavage of this bond often initiates a cascade of events, leading to the formation of different, more stable heterocyclic structures. The N(2) atom is considered electrophilic, a characteristic enhanced by the polarized and easily cleavable O-N bond, making it a target for intramolecular nucleophilic attack. psu.educhim.it

Thermal and Photochemical Rearrangement Pathways

The low aromaticity and the labile O-N bond of the 1,2,4-oxadiazole ring make it a versatile precursor for the synthesis of other heterocyclic compounds through various rearrangement reactions. psu.educhim.itresearchgate.net These transformations can be induced by heat or light and proceed through distinct mechanistic pathways.

The Boulton-Katritzky rearrangement (BKR) is a well-documented thermal rearrangement of 1,2,4-oxadiazoles. chim.itnih.gov This reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom within a side chain at the C(3) position attacks the electrophilic N(2) atom of the oxadiazole ring, leading to the cleavage of the O-N bond. chim.it The outcome of the BKR is highly dependent on the nature of the three-atom side chain, allowing for the synthesis of a diverse range of new heterocyclic systems. chim.itnih.gov For instance, 1,2,4-oxadiazoles with specific side chains can rearrange to form 1,2,3-triazoles, 1,2,4-triazoles, or even non-aromatic heterocycles like isoxazolines. chim.itidexlab.com Spontaneous, thermally induced BKR has been observed in 3,5-substituted 1,2,4-oxadiazoles bearing a saturated side chain, leading to the formation of spiro compounds. nih.gov

Table 1: Examples of Boulton-Katritzky Rearrangements
Starting 1,2,4-Oxadiazole DerivativeSide Chain at C(3)Product HeterocycleReference
3-(Arylhydrazone)-substitutedCNN1,2,3-Triazole chim.it
N-1,2,4-oxadiazol-3-yl-hydrazonesNNC or NCN1,2,4-Triazole chim.it
Saturated CCO side chainCCOIsoxazoline idexlab.com
3-[2-(piperidin-1-yl)ethyl]-5-(3-chloro-phenyl)-1,2,4-oxadiazoleSaturatedSpiropyrazolinium chloride nih.gov

Under photochemical conditions, 1,2,4-oxadiazoles can undergo a "ring contraction-ring expansion" (RCE) mechanism. chim.it Irradiation of certain 3-amino-1,2,4-oxadiazoles can lead to the formation of 1,3,4-oxadiazoles. chim.it This process is believed to proceed through a reactive open-chain intermediate that is generated upon photo-induction. chim.it Theoretical studies suggest that this pathway, along with others, is crucial in explaining the photoisomerization of these compounds. researchgate.net

Another significant photochemical rearrangement pathway is the internal cyclization-isomerization (ICI) route. chim.it This process allows for the conversion of a 1,2,4-oxadiazole into its regioisomer. For example, irradiation of a 3-amino-1,2,4-oxadiazole can yield the corresponding 5-amino-1,2,4-oxadiazole. chim.it Theoretical investigations have substantiated the role of the ICI mechanism, particularly in the presence of a base, as a competing pathway to the RCE route during the photoisomerization of 5-alkyl substituted 3-amino-1,2,4-oxadiazoles. researchgate.netunipa.it Furthermore, photoinduced rearrangements can also involve internal nitrogen nucleophiles, such as an o-aminophenyl group at C(3), leading to the formation of fused heterocyclic systems like indazoles. acs.org

Table 2: Photochemical Rearrangement Pathways of 1,2,4-Oxadiazoles
Starting CompoundConditionsMajor Rearrangement PathwayProduct TypeReference
3-Amino-1,2,4-oxadiazolesIrradiation, basic conditionsRing Contraction-Ring Expansion (RCE)1,3,4-Oxadiazoles chim.it
3-Amino-1,2,4-oxadiazolesIrradiationInternal Cyclization-Isomerization (ICI)Regioisomeric 1,2,4-oxadiazoles chim.it
3-(o-aminophenyl)-1,2,4-oxadiazolesIrradiationInternal CyclizationIndazoles acs.org

Nucleophilic and Electrophilic Reactivity at Specific Centers

The reactivity of 3-phenyl-1,2,4-oxadiazole-5-thiol is characterized by the distinct chemical behavior of its constituent functional groups and the heterocyclic ring itself. The presence of the thiol group, the phenyl substituent, and the 1,2,4-oxadiazole core allows for a range of chemical transformations.

Reactions Involving the Thiol Group as a Nucleophile

The thiol (-SH) group attached to the C5 position of the 1,2,4-oxadiazole ring is a key center for nucleophilic reactions. The sulfur atom, with its lone pairs of electrons, readily participates in nucleophilic substitution reactions with various electrophiles. This reactivity is a cornerstone for the derivatization of this heterocyclic scaffold.

Among the most common reactions is S-alkylation, where the thiol group, often deprotonated to the more nucleophilic thiolate anion, attacks an alkyl halide. For instance, derivatives of 1,3,4-oxadiazole-2-thione, which exhibit similar thiol-thione tautomerism, readily undergo nucleophilic substitution. chim.it In a representative reaction, 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione is reacted with various phenacyl bromides in acetone (B3395972) at room temperature to yield the corresponding S-substituted products. nih.gov This nucleophilic substitution reaction proceeds efficiently, demonstrating the thiol's capacity to form new carbon-sulfur bonds. chim.itnih.gov

Similarly, the reaction of a related compound, 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol, with ethyl chloroacetate (B1199739) proceeds via the nucleophilic attack of the sulfur atom on the electrophilic carbon of the chloroacetate, leading to the formation of an S-substituted ester derivative. These S-alkylation reactions are fundamental in building more complex molecules from the oxadiazole-thiol core.

Below is a table summarizing typical nucleophilic reactions of the oxadiazole-thiol group.

Oxadiazole ReactantElectrophileReagents/ConditionsProduct
5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thionePhenacyl bromidesAcetone, Room Temperature2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]acetophenone derivatives
2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenolEthyl chloroacetateNot specifiedEthyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate

Electrophilic Additions to Unsaturated Substituents (e.g., Acetylene)

While the parent compound this compound does not possess an unsaturated substituent amenable to electrophilic addition, its derivatives can be synthesized to include such functionalities. A notable example involves the introduction of an acetylene (B1199291) group at the C5 position of the 1,2,4-oxadiazole ring. nih.govbeilstein-journals.org

Derivatives such as 5-(2-arylethynyl)-3-aryl-1,2,4-oxadiazoles have been synthesized and their reactivity towards electrophiles studied. nih.gov These compounds undergo electrophilic addition to the acetylene bond under superelectrophilic activation conditions, for example, in the presence of triflic acid (TfOH). nih.govbeilstein-journals.org When these acetylenic oxadiazoles (B1248032) are treated with arenes in neat triflic acid, a regioselective hydroarylation of the triple bond occurs, yielding E/Z mixtures of 5-(2,2-diarylethenyl)-3-aryl-1,2,4-oxadiazoles. nih.govbeilstein-journals.org In the absence of an external nucleophile like an arene, the addition of TfOH across the acetylene bond leads to the quantitative formation of E/Z-vinyl triflates. nih.govbeilstein-journals.org

These transformations highlight that the 1,2,4-oxadiazole ring can support and influence the reactivity of appended unsaturated groups. The reaction proceeds via protonation of the oxadiazole ring and the alkyne, generating highly reactive cationic intermediates that are then attacked by nucleophiles. nih.gov

The table below outlines the electrophilic addition reactions on acetylenyl-1,2,4-oxadiazole derivatives.

ReactantElectrophilic ActivatorNucleophileProduct
5-(2-arylethynyl)-3-aryl-1,2,4-oxadiazoleTriflic Acid (TfOH)Arenes (e.g., Benzene, Xylenes)E/Z-5-(2,2-diarylethenyl)-3-aryl-1,2,4-oxadiazole
5-(2-arylethynyl)-3-aryl-1,2,4-oxadiazoleTriflic Acid (TfOH)Triflate anion (from TfOH)E/Z-vinyl triflates
5-(2-phenylethynyl)-3-phenyl-1,2,4-oxadiazoleSulfuric Acid (H₂SO₄)Water (H₂O)2-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetaldehyde

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) Reactions

The 1,2,4-oxadiazole ring system can undergo Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) reactions, a process that allows for its transformation into different heterocyclic systems. This reactivity pathway is typically initiated by the attack of a nucleophile at an electrophilic carbon atom of the ring, leading to the cleavage of a ring bond, followed by recyclization.

For 1,2,4-oxadiazoles, the C5 position is an electrophilic center susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. chim.it The attack of a bidentate nucleophile, such as hydrazine (B178648) or hydroxylamine (B1172632), at the C5 position can initiate an ANRORC cascade. chim.it The process begins with the addition of the nucleophile to C5, followed by the opening of the oxadiazole ring. The resulting open-chain intermediate can then undergo an intramolecular cyclization to form a new, often larger, heterocyclic ring. chim.it

For instance, the reaction of a 1,2,4-oxadiazole with hydroxylamine can lead to the formation of a 5-hydroxyamino-3-perfluoroalkyl-6H-1,2,4-oxadiazin-6-one through a ring-enlargement process. This demonstrates the utility of the ANRORC mechanism in scaffold hopping and the generation of novel heterocyclic structures from a 1,2,4-oxadiazole precursor.

The general mechanism for an ANRORC reaction on a 1,2,4-oxadiazole is presented in the table below.

StepDescription
1. Nucleophilic Addition A bidentate nucleophile (e.g., hydrazine, hydroxylamine) attacks the electrophilic C5 position of the 1,2,4-oxadiazole ring.
2. Ring Opening The attack leads to the cleavage of the O1-C5 or N2-C3 bond, resulting in an open-chain intermediate.
3. Ring Closure The intermediate undergoes an intramolecular cyclization, where the second nucleophilic site of the original bidentate nucleophile attacks an electrophilic center in the open-chain structure, forming a new heterocyclic ring.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, the constitution and conformation of the 3-phenyl-1,2,4-oxadiazole (B2793662) core can be unambiguously established.

Proton NMR (¹H NMR) analysis provides information on the chemical environment of hydrogen atoms within the molecule. For derivatives of 3-phenyl-1,2,4-oxadiazole, the aromatic protons of the phenyl group typically appear as a complex multiplet in the range of δ 7.4-8.2 ppm. rsc.org

In a closely related compound, 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione, the signals for the phenyl and substituted phenyl protons are observed in the aromatic region of the spectrum. nih.gov For the parent compound, the protons of the unsubstituted phenyl ring would exhibit characteristic signals. The protons in the ortho position are generally found at a lower field (more deshielded) compared to the meta and para protons due to the electronic effects of the oxadiazole ring. The integration of these signals would correspond to the five protons of the phenyl group. The thiol proton (-SH) would present a characteristic signal, although its chemical shift can be highly variable and it may be broadened or exchange with deuterium (B1214612) in solvents like D₂O. However, since the compound predominantly exists in the thione form, a signal for the N-H proton is typically observed instead, often at a downfield chemical shift. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for a 3-Phenyl-1,2,4-oxadiazole Derivative (Data based on 3,5-Diphenyl-1,2,4-oxadiazole)

Functional GroupChemical Shift (δ, ppm)Multiplicity
Phenyl Protons8.18-8.19Multiplet
Phenyl Protons7.49-7.55Multiplet
Note: This data is for a related diphenyl derivative and serves to illustrate the expected region for the phenyl protons. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for identifying the carbon skeleton of the molecule. The 1,2,4-oxadiazole (B8745197) ring itself gives rise to two distinct quaternary carbon signals at very low fields. For various 3,5-disubstituted-1,2,4-oxadiazoles, the signal for C-3 is typically found in the range of δ 167-169 ppm, while the signal for C-5 appears further downfield between δ 173-176 ppm. rsc.orgresearchgate.net In the case of the 5-thione derivative, the C-5 carbon, which is part of the C=S double bond, is expected to have a significantly different chemical shift, often appearing in the δ 177-178 ppm region. tubitak.gov.tr

The phenyl group carbons produce signals in the aromatic region (δ 124-133 ppm). The carbon atom attached to the oxadiazole ring (ipso-carbon) typically shows a signal around δ 124-127 ppm, while the other aromatic carbons appear at distinct chemical shifts. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for 3,5-Disubstituted-1,2,4-Oxadiazoles

Carbon AtomChemical Shift (δ, ppm)
C-5 (Oxadiazole Ring)173.9 - 176.1
C-3 (Oxadiazole Ring)167.2 - 168.9
Phenyl C-ipso~124.3
Phenyl C-ortho~128.1
Phenyl C-meta~129.0
Phenyl C-para~132.7
Note: Data compiled from various 3,5-disubstituted-1,2,4-oxadiazoles to show characteristic chemical shift regions. rsc.orgresearchgate.net

While 3-phenyl-1,2,4-oxadiazole-5-thiol itself is achiral and has limited conformational flexibility, advanced NMR techniques are indispensable for studying its derivatives and its tautomeric equilibrium. Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to definitively assign proton and carbon signals by correlating atoms that are one bond or multiple bonds apart, respectively. researchgate.net

For instance, an HMBC experiment would show a correlation between the ortho-protons of the phenyl ring and the C-3 carbon of the oxadiazole ring, confirming their connectivity. The Nuclear Overhauser Effect Spectroscopy (NOESY) technique can be employed to investigate the spatial proximity of atoms, which is crucial for determining the conformation of substituted derivatives. ipb.pt Furthermore, NMR spectroscopy is a powerful tool for studying the thiol-thione tautomerism. By analyzing spectra in different solvents or at various temperatures, it is possible to determine the relative ratio of the two tautomers and investigate the factors influencing the equilibrium. researchgate.netmdpi.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the characteristic vibrational modes of functional groups within a molecule.

The FT-IR spectrum of this compound and its derivatives provides clear evidence for its key structural features. Due to the predominance of the thione tautomer, a strong absorption band corresponding to the C=S (thione) stretching vibration is typically observed in the range of 1318-1368 cm⁻¹. nih.govtubitak.gov.tr The spectrum also displays characteristic bands for the C=N stretching of the oxadiazole ring around 1607-1611 cm⁻¹ and the C-O-C stretching vibration within the ring near 1238 cm⁻¹. rsc.orgtubitak.gov.tr

Aromatic C-H stretching vibrations from the phenyl group are observed above 3000 cm⁻¹ (typically 3024-3075 cm⁻¹). rsc.orgtubitak.gov.tr The presence of a broad N-H stretching band, if the thione tautomer is present, would also be expected. Conversely, the thiol (S-H) tautomer would exhibit a weak S-H stretching band around 2550-2600 cm⁻¹, and the absence of this band is strong evidence for the thione form. nih.gov

Table 3: Key FT-IR Vibrational Frequencies for 1,2,4-Oxadiazole Derivatives

Vibrational ModeFrequency (cm⁻¹)
Aromatic C-H Stretch3020 - 3100
C=N Stretch (Oxadiazole Ring)1605 - 1615
Aromatic C=C Stretch1435 - 1495
C=S Stretch (Thione)1315 - 1370
C-O-C Stretch (Ring)1230 - 1280
Note: Data compiled from various 3-phenyl-1,2,4-oxadiazole derivatives. nih.govrsc.orgtubitak.gov.tr

In the Raman spectrum of the isomer, strong peaks are observed for C=N stretching (1467 cm⁻¹) and C-N stretching (1471 cm⁻¹). journalpressindia.com The C-S stretching vibration is identified at 704 cm⁻¹, with a C-S in-plane bending mode at 680 cm⁻¹. journalpressindia.com The aromatic C-H stretching modes are also visible around 3068 cm⁻¹. journalpressindia.com For this compound, similar characteristic peaks would be expected, allowing for a comprehensive vibrational analysis when used in conjunction with FT-IR data.

Table 4: Representative Raman Spectroscopy Data for an Isomeric Oxadiazole Thiol (Data based on 5-Phenyl-1,3,4-oxadiazole-2-thiol)

Vibrational ModeFrequency (cm⁻¹)
Aromatic C-H Stretch3068
S-H Stretch2398 - 2438
C=N Stretch1467
C-N Stretch1471
C-S Stretch704
C-S In-plane Bend680
Note: This data is for the isomer 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) and illustrates the application of Raman spectroscopy to this class of compounds. journalpressindia.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For 5-phenyl-1,3,4-oxadiazole-2-thiol, both high-resolution and chromatography-coupled mass spectrometry techniques provide definitive evidence of its identity and composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. While experimental HRMS data is not widely published, predicted collision cross section (CCS) values and accurate masses for various adducts of the compound (C₈H₆N₂OS, Monoisotopic Mass: 178.01953 Da) have been calculated. uni.lu These predictions are invaluable for confirming the identity of the compound in an experimental setting, as the measured mass can be matched to the theoretical mass with a high degree of confidence.

Below is a table of predicted m/z values for common adducts of 5-phenyl-1,3,4-oxadiazole-2-thiol.

Adduct TypePredicted m/z
[M+H]⁺179.02736
[M+Na]⁺201.00930
[M+K]⁺216.98324
[M-H]⁻177.01280
[M]⁺178.01953
Data sourced from computational predictions. uni.lu

The fragmentation behavior of related 1,2,4-oxadiazole-5(4H)-thiones under electron ionization shows a characteristic partial rearrangement to the corresponding oxo compounds after ionization, which influences the subsequent fragmentation pattern. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates a sample's components via high-performance liquid chromatography (HPLC) before they are detected and identified by a mass spectrometer. This method is essential for assessing the purity of a synthesized compound and confirming its identity within a complex mixture.

In the analysis of related heterocyclic compounds, such as 1,2,4-triazole-3(5)-thiol derivatives, LC-MS has been successfully employed to determine the structure of reaction products. mdpi.com Similarly, for other complex triazole-thiones, HPLC coupled with a diode-array detector (HPLC-DAD) and LC-MS has been used to identify metabolites. nih.gov The methodology involves using a C18 column for chromatographic separation with a mobile phase gradient, which allows for the separation of the main compound from any impurities, starting materials, or byproducts. nih.gov The mass spectrometer then provides the molecular weight of the eluting compound, confirming its identity. For instance, electrospray ionization mass spectrometry (ESI-MS) of related S-substituted 1,3,4-oxadiazoles clearly shows the protonated molecule [M+H]⁺ as a prominent ion, confirming the molecular weight. uzh.ch

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and details of crystal packing.

Single-crystal X-ray diffraction analysis of 5-phenyl-1,3,4-oxadiazole-2(3H)-thione has successfully elucidated its molecular structure. researchgate.net The study confirms the thione tautomer and provides detailed crystallographic parameters. The compound crystallizes in the monoclinic system with the space group P21/n. researchgate.net The planarity of the oxadiazole ring is a notable feature, which is effectively coplanar with the attached phenyl ring. researchgate.net The dihedral angle between the two rings is reported to be a mere 6.93 (2)°. researchgate.net

The key crystallographic data are summarized in the table below.

ParameterValue
Chemical FormulaC₈H₆N₂OS
Formula Weight178.21
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.3414 (15)
b (Å)4.6589 (16)
c (Å)16.0242 (7)
β (°)103.845 (5)
Volume (ų)822.1 (3)
Z (molecules/unit cell)4
Temperature (K)298
R-factor0.040
Data obtained from single-crystal X-ray diffraction analysis. researchgate.net

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of 5-phenyl-1,3,4-oxadiazole-2(3H)-thione, the planarity of the molecule plays a crucial role in its packing. researchgate.net The most significant interaction is the formation of centrosymmetric dimers through N—H⋯S hydrogen bonds between the amine hydrogen and the sulfur atom of a neighboring molecule. researchgate.net

These dimers are further stabilized by weak intermolecular π–π stacking interactions between the oxadiazole rings of adjacent molecules. researchgate.net The study of other 1,3,4-oxadiazole (B1194373) derivatives highlights the importance of such weak noncovalent interactions, including C–H⋯N and C–H⋯π bonds, in dictating the final crystal architecture. rsc.org The subtle balance of these interactions is known to be responsible for the formation of different polymorphic structures in related compounds. nih.gov

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol has been recorded in dimethylformamide (DMF). journalpressindia.comresearchgate.net

The spectrum exhibits two main absorption bands, which are characteristic of the electronic transitions within the aromatic and heterocyclic ring systems. researchgate.net The presence of conjugated systems, including the phenyl ring and the oxadiazole moiety, gives rise to π→π* transitions, while the heteroatoms (N, O, S) with lone pairs of electrons can also lead to n→π* transitions. Studies on structurally similar 1,3,4-oxadiazole derivatives show an intensive absorption maximum around 300 nm, which is attributed to the S₀→S₁ electronic transition. mdpi.comwordpress.com

The observed absorption maxima for 5-phenyl-1,3,4-oxadiazole-2-thiol are detailed below.

Solventλ_max (nm)Probable Transition Type
DMF215π→π
DMF299π→π / n→π*
Data obtained from UV-Vis spectroscopic analysis. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for the verification of a newly synthesized compound's empirical formula. This destructive method provides the mass percentages of the individual elements—carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—present in the molecule. The experimentally determined values are then compared against the theoretically calculated percentages for the proposed structure of this compound, which corresponds to the molecular formula C₈H₆N₂OS.

A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the correct elemental composition and, by extension, the empirical formula of the compound. For 1,2,4-oxadiazole derivatives, this technique is routinely used to confirm the successful synthesis and integrity of the heterocyclic ring structure. rsc.org

Below is a data table presenting the theoretical elemental composition of this compound. In a research setting, this would be compared with the experimental results from an elemental analyzer.

Table 1: Theoretical Elemental Analysis Data for this compound (C₈H₆N₂OS)

ElementSymbolAtomic MassMolar Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.0196.0853.92
HydrogenH1.0086.0483.39
NitrogenN14.0128.0215.72
OxygenO16.0016.008.98
SulfurS32.0732.0717.99
Total 178.22 100.00

Note: The values in this table are calculated based on the molecular formula and have not been determined by physical experimentation.

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for evaluating the purity of chemical compounds by separating the main component from any impurities, starting materials, or by-products.

Thin-Layer Chromatography (TLC)

A commonly employed method for the rapid assessment of purity is Thin-Layer Chromatography (TLC). nih.gov This technique is valuable for monitoring the progress of a chemical reaction and for the initial purity check of the final product. nih.gov For 1,2,4-oxadiazole derivatives, TLC is typically performed on silica (B1680970) gel plates. nih.gov

A small amount of the compound is spotted onto the plate, which is then developed in a sealed chamber containing an appropriate solvent system, known as the mobile phase. The choice of the mobile phase is crucial for achieving good separation. A common mobile phase for compounds of this nature might consist of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). nih.gov After development, the plate is visualized, often under UV light (254 nm and/or 365 nm), to reveal the separated spots. nih.gov A pure compound should ideally present as a single spot. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

High-Performance Liquid Chromatography (HPLC)

For a more rigorous and quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netnih.gov This technique offers higher resolution and sensitivity compared to TLC. In a typical Reverse-Phase HPLC (RP-HPLC) setup, a C18 column is used as the stationary phase, and the mobile phase is a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol.

The sample is injected into the HPLC system, and the components are separated based on their differential partitioning between the stationary and mobile phases. The separated components are detected as they elute from the column, most commonly by a UV detector set at a wavelength where the compound exhibits strong absorbance. The output is a chromatogram, where each peak corresponds to a different component. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. For many organic compounds, a purity of ≥95% is often required for subsequent applications.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment

ParameterCondition
Instrument High-Performance Liquid Chromatograph
Column C18, 5 µm, 4.6 x 250 mm (or similar)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water (with or without additives like formic or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

Note: The parameters in this table are illustrative and would require optimization for the specific analysis of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For oxadiazole systems, these calculations have been employed to elucidate geometric parameters, electronic distributions, and molecular orbital energies, providing a detailed picture of their chemical nature.

Density Functional Theory (DFT) has become a primary computational method for studying oxadiazole derivatives due to its balance of accuracy and computational cost. nih.gov DFT is used to obtain optimized molecular structures and to analyze electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com Researchers have applied DFT to investigate the stability and reactivity of various 1,3,4-oxadiazole (B1194373) derivatives, finding that compounds with specific substitutions are more chemically reactive and stable. mdpi.comnih.gov

In studies of related compounds, such as 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674), DFT calculations have been used to analyze electronic and redox properties for potential applications in dye-sensitized solar cells. psgcas.ac.in The theory has also been instrumental in understanding the relationship between the molecular structure of oxadiazole compounds and their practical applications, such as corrosion inhibition. researchgate.net For instance, DFT studies on 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives have been used to screen for potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication. nih.gov The calculations help in understanding the binding interactions, such as hydrogen bonds and π-alkyl interactions, between the oxadiazole derivative and the active site of the enzyme. nih.gov

Furthermore, DFT has been used to study the tautomeric forms of related thiol-substituted heterocycles, confirming that the thione form is often more stable in the solid state. researchgate.netresearchgate.net These applications highlight DFT's versatility in predicting the behavior of oxadiazole systems.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. reddit.com A basis set is a collection of mathematical functions used to construct the molecular orbitals. reddit.com For oxadiazole systems, a variety of combinations have been utilized, with the selection often guided by the property of interest and computational feasibility.

The B3LYP hybrid functional is one of the most popular choices for studying oxadiazole derivatives. mdpi.comreddit.com It has been widely used for predicting molecular properties and reaction barriers with considerable accuracy. reddit.com This functional is frequently paired with Pople-style basis sets, such as 6-311+G** or 6-311++G(d,p). psgcas.ac.inresearchgate.netscirp.orgresearchgate.netnih.gov The inclusion of diffuse functions (+) and polarization functions (d,p) is crucial for accurately describing the electronic structure of molecules with heteroatoms and for modeling intermolecular interactions. mit.edu For example, the B3LYP/6-311+G** level of theory has been successfully used to investigate the stability and structural properties of various oxadiazole isomers. scirp.orgresearchgate.net In a theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol, the B3LYP functional with the 6-311++G(d,p) basis set was employed. researchgate.net Other studies have used the SVP (Split Valence plus Polarization) basis set with B3LYP for calculations on 1,3,4-oxadiazole derivatives. mdpi.com

The choice of basis set represents a compromise between accuracy and computational expense. While larger basis sets can provide more accurate results, the computational time increases significantly, often as the fourth power of the number of basis functions. mit.edu

The frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. researchgate.netmalayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.orgajchem-a.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive. nih.gov For oxadiazole derivatives, DFT calculations are routinely used to determine these orbital energies and the corresponding gap. researchgate.netekb.egiaea.org For example, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO-LUMO gap was calculated to be 4.4815 eV, indicating good kinetic stability. ajchem-a.com In another study on 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives as potential photosensitizers, the HOMO and LUMO energies were calculated to assess their suitability for electron injection into a semiconductor. psgcas.ac.in The analysis showed that the LUMO energies were positioned above the conduction band of TiO2, while the HOMO energies were below the redox potential of the electrolyte, confirming their potential as good photosensitizers. psgcas.ac.in

The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net For many oxadiazole compounds, the HOMO and LUMO are distributed over different parts of the molecule, indicating the potential for intramolecular charge transfer upon electronic excitation. ajchem-a.com

Calculated Frontier Orbital Energies and Gaps for Selected Oxadiazole Derivatives
CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (eV)Reference
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazoleDFT/B3LYP/6-311++G(d,p)-6.5743-2.09284.4815 ajchem-a.com
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole*B3LYP/6-31G(d,p)-5.2822-1.27154.0106 malayajournal.org
Generic 1,3,4-Oxadiazole DerivativesDFT/B3LYPVariableVariableVariable mdpi.comnih.gov

*Note: While not an oxadiazole, this related imidazole (B134444) compound provides a comparative example of FMO analysis.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict and interpret the spectroscopic properties of molecules, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. iaea.org These theoretical predictions are invaluable for assigning experimental spectral bands and for understanding the relationship between molecular structure and spectroscopic features.

For a compound closely related to the subject, 5-phenyl-1,3,4-oxadiazole-2-thiol, a theoretical study of its infrared spectrum was conducted using DFT calculations at the B3LYP/6-311++G(d,p) level. researchgate.net Such studies involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The calculated wavenumbers are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations.

In a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the fundamental vibrational wavenumbers were computed, and the results showed excellent agreement with the observed FT-IR spectrum. ajchem-a.com Similarly, the structures of novel carbazole-oxadiazole derivatives were confirmed using ¹H-NMR and FT-IR, with computational studies supporting the structural elucidation. nih.gov Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. For novel oxadiazole-substituted BODIPY fluorophores, TD-DFT calculations with the CAM-B3LYP functional were used to determine excitation energies and maximum absorption wavelengths, which were then compared with experimental data. rsc.org

Reactivity and Reaction Mechanism Predictions

Theoretical calculations are a powerful asset for exploring the reactivity of molecules and for elucidating complex reaction mechanisms that are difficult to probe experimentally. For 1,2,4-oxadiazoles, computational studies have been crucial in understanding their tendency to undergo various rearrangement reactions.

The 1,2,4-oxadiazole (B8745197) ring is known for its susceptibility to thermal and photochemical rearrangements, often leading to more stable heterocyclic systems. researchgate.net DFT calculations have been employed to investigate the competitive nature of these rearrangement pathways. acs.orgnih.gov

Key rearrangement mechanisms that have been studied computationally include:

Boulton-Katritzky (BK) Rearrangement: A common pathway for many azole systems.

Migration-Nucleophilic Attack-Cyclization (MNAC): Involves the migration of a group followed by an intramolecular nucleophilic attack and subsequent cyclization.

Ring Contraction-Ring Expansion (RCRE): A pathway involving the formation of a strained intermediate which then expands to a new ring system.

A DFT study on the photoinduced rearrangements of 5-perfluoroalkyl-3-amino-1,2,4-oxadiazoles revealed that the product selectivity depends on the substituents on the amino group and can involve two or three of these competitive routes. acs.org Similarly, the thermal rearrangements of 3-acylamino-5-methylisoxazoles were investigated with the support of DFT calculations, which showed that the Boulton-Katritzky rearrangement to form a 1,2,4-oxadiazole intermediate was the most favored process. nih.gov These computational studies provide detailed energy profiles for the reaction pathways, including the structures of transition states and intermediates, which are often impossible to isolate and characterize experimentally. acs.org This allows for a deep, mechanistic understanding of the factors that control the outcome of the reaction.

Transition State Analysis for Key Reactions

The synthesis of the 1,2,4-oxadiazole ring system typically involves the cyclodehydration of an intermediate O-acylamidoxime. This process, often requiring heat or catalysis, proceeds through a high-energy transition state leading to the formation of the stable heterocyclic ring. While the reviewed literature provides multiple synthetic routes for 1,2,4-oxadiazoles, such as the reaction of amidoximes with carboxylic acids or their derivatives, specific transition state analysis for the formation of 3-Phenyl-1,2,4-oxadiazole-5-thiol is not extensively detailed in available research.

Key synthetic pathways for the 1,2,4-oxadiazole core include:

The reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime (B1450833), which is then acylated and cyclized. nih.gov

A one-pot reaction of amidoximes with aldehydes or N-acyl benzotriazoles, often in a DMSO/base system. mdpi.com

1,3-dipolar cycloaddition of nitrile oxides with nitriles. researchgate.netorganic-chemistry.org

A proposed mechanism for the oxidative formation of the N–O bond in the oxadiazole ring involves an N-iodinated intermediate when using reagents like phenyliodine(III) diacetate (PIDA). mdpi.com Theoretical studies can model these reaction pathways to locate the transition state structures, calculate their geometries, and determine the activation energies involved. Such analyses are crucial for optimizing reaction conditions and understanding the factors that control the regioselectivity and efficiency of the cyclization process. However, dedicated computational studies detailing the transition states for the synthesis of the title compound, this compound, are not prominently featured in the current body of scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,2,4-oxadiazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to guide the development of new therapeutic agents.

The foundation of a robust QSAR model lies in the accurate calculation of molecular descriptors that quantify the physicochemical properties of the molecules. For 1,2,4-oxadiazole derivatives, these descriptors are typically derived using quantum chemical methods.

In 3D-QSAR studies, the aligned structures of the compounds are placed in a 3D grid, and their steric and electrostatic interaction fields are calculated at each grid point. These field values serve as the descriptors for CoMFA. CoMSIA extends this by calculating additional descriptors for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. Another approach, k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), also uses these fields to generate predictive models. nih.govacs.org These quantum chemical descriptors effectively encode the structural variations within a series of compounds, allowing the model to correlate these features with differences in biological activity. nih.gov

QSAR models provide valuable insights into the structure-activity relationship (SAR), indicating which structural features are critical for biological function. For 1,2,4-oxadiazole derivatives, QSAR studies have successfully correlated quantum chemical descriptors with anticancer and antibacterial activities. nih.govacs.org

The output of CoMFA and CoMSIA studies is often visualized as 3D contour maps. These maps highlight regions in space where specific properties would enhance or diminish biological activity. For example, a QSAR study on 1,2,4-oxadiazole derivatives as Sortase A inhibitors revealed that specific steric and electrostatic fields around the heterocyclic core were crucial for inhibitory action. acs.org The models can predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²), with higher values indicating greater predictive power. acs.org

Table 1: Summary of 3D-QSAR Models for 1,2,4-Oxadiazole Derivatives

Model TypeTarget/ActivityKey Findings & Predictive PowerReference
kNN-MFA, CoMFA, CoMSIA Anticancer (various cell lines)Generated models showed good predictive ability for anticancer activity, guiding the design of new derivatives by substituting different groups. nih.gov
kNN-MFA (3D-QSAR) Antibacterial (Sortase A inhibitors)The selected model showed high predictive potential (R² = 0.9235) and good internal and external validation (q² = 0.6319, pred_r² = 0.5479), identifying key structural features for SrtA inhibition. acs.org

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer a dynamic and interactive view of how a ligand, such as a this compound derivative, interacts with its biological target. These techniques are instrumental in elucidating binding mechanisms and assessing the stability of ligand-target complexes.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique has been widely applied to 1,2,4-oxadiazole derivatives to understand their mechanism of action against various targets.

A notable study identified derivatives of 3-phenyl-1,2,4-oxadiazole as a new class of inhibitors for the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov Docking studies revealed that the lead compound occupied the S1 and S3/4 active pockets of the enzyme. Key interactions included:

A hydrogen bond between the nitrogen atom of the 1,2,4-oxadiazole ring and the side chain of glutamine residue Q192. nih.gov

A π-anion interaction between the compound's phenyl ring and the side chain of glutamate (B1630785) E166 in the S1 pocket. nih.gov

π-alkyl interactions with methionine M165 and proline P168 in the S3/4 pocket. nih.gov

Such detailed interaction mapping is crucial for structure-based drug design, allowing for the rational optimization of the lead compound to improve binding affinity and selectivity. nih.gov Docking studies on other oxadiazole derivatives have identified interactions with different targets, including fungal cytochrome P450 enzymes and tubulin, highlighting the scaffold's versatility. nih.govmdpi.com

Table 2: Molecular Docking Studies of 1,2,4-Oxadiazole Derivatives

Compound SeriesBiological TargetKey InteractionsSignificanceReference
3-Phenyl-1,2,4-oxadiazole derivatives SARS-CoV-2 Main Protease (Mpro)H-bonds with Q192; π-anion interaction with E166; π-alkyl interactions with M165, P168.Discovery of a new scaffold for COVID-19 therapeutics. The most active compound, 16d, had an IC50 of 5.27 µM. nih.gov
1,2,4-Oxadiazole linked 5-fluorouracil Thymidylate SynthaseHydrogen bonding and hydrophobic interactions within the active site.Design of novel anticancer agents with potentially lower toxicity. researchgate.net
5-(4-(benzyloxy)phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones C. albicans Cytochrome P450 Lanosterol 14α-demethylaseGood binding affinity at the enzyme's active site.Development of potential antifungal drugs. mdpi.com
1,3,4-Oxadiazole derivatives VEGFR2 / EGFRFavorable binding affinity in the tyrosine kinase domain.Investigation of anticancer potential by targeting key signaling proteins. organic-chemistry.org

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movements and conformational changes of the ligand and protein over time, providing insights into the stability of the complex and the surrounding solvent.

For 1,2,4-oxadiazole derivatives, MD simulations have been used to validate docking poses and assess the stability of the predicted interactions. organic-chemistry.org In a typical study, the protein-ligand complex with the most favorable docking pose is subjected to simulation in an aqueous environment for a duration such as 100 nanoseconds. organic-chemistry.org

Analysis of the simulation trajectory, particularly the root-mean-square deviation (RMSD) of the ligand and protein atoms, reveals the stability of the complex. A stable RMSD profile over the simulation time suggests that the ligand remains securely bound in the active site and that the initial docking pose is reliable. This analysis of the conformational landscape is essential for confirming that the interactions observed in static docking are maintained in a more physiologically relevant, dynamic environment. researchgate.netorganic-chemistry.org

Solvent Effects and Environmental Influence on Electronic Properties

The surrounding solvent environment can significantly influence the electronic properties of a molecule. This is particularly true for heterocyclic compounds like this compound, which possess heteroatoms and polarizable π-electron systems. Computational and theoretical studies are invaluable tools for elucidating the nature and extent of these solvent-solute interactions and their impact on the molecule's electronic structure and spectra.

Detailed Research Findings

While specific comprehensive computational studies on the solvatochromic properties of this compound are not extensively documented in the literature, research on structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives provides significant insights into the expected behavior. These studies typically employ Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to model the electronic structure and transitions of the molecule in both the gas phase and in various solvents. scirp.orgmdpi.com The influence of the solvent is often incorporated using continuum solvation models, such as the Polarizable Continuum Model (PCM). scirp.org

Studies on similar oxadiazole derivatives have shown that the electronic absorption spectra can exhibit solvatochromism, which is a change in the position, intensity, and shape of the absorption bands in response to the solvent polarity. nih.govresearchgate.net This phenomenon arises from the differential stabilization of the ground and excited electronic states by the solvent. For instance, if the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a red-shift (bathochromic shift) of the absorption maximum. Conversely, if the ground state is more stabilized, a blue-shift (hypsochromic shift) will be observed.

Computational investigations on related oxadiazole compounds have explored the effect of solvents on various electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and the dipole moment. mdpi.comgrowingscience.com The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. growingscience.com Solvents can modulate this gap, thereby influencing the molecule's reactivity in different chemical environments. mdpi.com

For example, a computational study on 1,3,4-oxadiazole derivatives revealed that the HOMO-LUMO energy gap and other global reactivity descriptors were influenced by the solvent, although in some cases the effect was negligible. mdpi.com In another study focusing on the vibrational spectra of a 1,2,4-oxadiazole-5(4H)-thione derivative, solvent effects were investigated both experimentally and theoretically, correlating the shifts in vibrational frequencies with empirical solvent parameters like the Kirkwood-Bauer-Magat (KBM) equation and Linear Solvation Energy Relationships (LSER). nih.gov Such studies highlight the complex interplay of nonspecific (dipolar) and specific (e.g., hydrogen bonding) interactions between the solute and solvent molecules. nih.govresearchgate.net

Data Tables

To illustrate the typical data generated in such computational studies, the following tables present hypothetical data for this compound, based on trends observed for related oxadiazole derivatives in different solvents.

Table 1: Calculated Electronic Properties of this compound in Various Solvents

SolventDielectric Constant (ε)Dipole Moment (Debye)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Gas Phase1.03.50-6.80-1.505.30
n-Hexane1.883.85-6.75-1.555.20
Chloroform4.814.50-6.70-1.655.05
Ethanol24.555.20-6.60-1.804.80
Acetonitrile (B52724)37.505.50-6.55-1.854.70
Water80.105.90-6.50-1.954.55

Note: This data is illustrative and intended to demonstrate the expected trends in solvent effects on the electronic properties of the target compound based on studies of similar molecules.

Table 2: Calculated Absorption Maxima (λmax) of this compound in Various Solvents

SolventDielectric Constant (ε)λmax (nm)
Gas Phase1.0280
n-Hexane1.88285
Chloroform4.81292
Ethanol24.55300
Acetonitrile37.50305
Water80.10310

Note: This data is illustrative and intended to demonstrate the expected solvatochromic shifts for the target compound based on studies of similar molecules.

Advanced Applications in Chemical Science

Role as a Synthetic Building Block in Complex Molecule Construction

The 3-Phenyl-1,2,4-oxadiazole-5-thiol molecule is a valuable intermediate in organic synthesis. The presence of the reactive thiol group allows for a variety of chemical modifications, including nucleophilic substitution and oxidation, while the oxadiazole ring itself can be involved in transformations to create more complex heterocyclic systems. This dual reactivity makes it a strategic component for constructing diverse molecular architectures.

Strategic Incorporation into Multicomponent Reactions

While specific examples of this compound in multicomponent reactions (MCRs) are not extensively documented, related heterocyclic thiols are known to participate in such reactions. For instance, substituted 1,2,4-triazole-3-thiols are used in MCRs with aldehydes and chloroacetic acid to synthesize fused thiazolo[3,2-b] nih.govrsc.orguobaghdad.edu.iqtriazole systems. mdpi.com The thiol group in this compound provides a key nucleophilic site, making it a suitable candidate for similar one-pot synthetic strategies that are prized for their efficiency and atom economy in building molecular complexity.

Synthesis of High-Value Organic Compounds

The 1,2,4-oxadiazole (B8745197) core is recognized as a bioisostere for amide and ester groups, offering enhanced metabolic stability in drug candidates. nih.govlifechemicals.com This property has led to its incorporation into a wide array of biologically active compounds. Derivatives of 1,2,4-oxadiazole have been explored for numerous therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and analgesic agents. nih.gov

The synthetic utility of the 1,2,4-oxadiazole scaffold is demonstrated in the creation of novel compounds with potential pharmaceutical value. For example, researchers have synthesized natural product analogs containing a 1,2,4-oxadiazole core that exhibit potent antitumor activity. nih.gov The this compound can serve as a precursor to such high-value molecules through modification of its thiol group to introduce diverse functionalities, thereby enabling the exploration of structure-activity relationships.

Table 1: Synthetic Routes for 1,2,4-Oxadiazole Derivatives

Reaction TypeStarting MaterialsKey FeaturesReference
HeterocyclizationAmidoximes and Carboxylic Acid Derivatives (e.g., Acyl Chlorides)A foundational method for forming the 1,2,4-oxadiazole ring. nih.gov nih.gov
1,3-Dipolar CycloadditionNitrile Oxides and NitrilesCan be catalyzed by platinum(IV) to proceed under mild conditions. nih.gov nih.gov
One-Pot SynthesisAmidoximes and Esters/Aldehydes with an inorganic baseEfficient method for producing bioactive 1,2,4-oxadiazoles at room temperature. mdpi.com mdpi.com
Ring Transformation1,3,4-OxadiazolesCan be converted into fused s-triazole heterocycles. acs.org acs.org

Applications in Coordination Chemistry and Metal Complexation

Heterocyclic compounds containing both nitrogen and sulfur atoms, such as this compound, are excellent candidates for ligands in coordination chemistry. The molecule exists in a thiol-thione tautomeric equilibrium, providing versatile binding sites for metal ions through either the sulfur atom or the nitrogen atoms of the oxadiazole ring.

Ligand Design and Chelating Properties of Thiol-Oxadiazoles

Thiol-oxadiazole derivatives are known to act as effective ligands, forming stable complexes with a variety of transition metals. Depending on the metal and reaction conditions, these ligands can coordinate in several ways:

S-bonding: The deprotonated thiol group can form a strong covalent bond with a metal center. researchgate.net

N-bonding: One of the nitrogen atoms in the oxadiazole ring can act as a donor. researchgate.net

N,S-bridging: The ligand can bridge two metal centers, using both a nitrogen and the sulfur atom. researchgate.net

This multidentate character allows for the design of complexes with specific geometries and electronic properties. Studies on related 1,3,4-oxadiazole-2-thiol compounds have shown their ability to form complexes with metals like palladium(II), platinum(II), cobalt(II), and nickel(II). researchgate.net Similar chelating behavior is expected for 1,2,4-oxadiazole isomers, which have been investigated for their anticancer activity when complexed with copper(II) and other metals. mdpi.com

Formation of Metal-Organic Frameworks and Hybrid Materials

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The ability of thiol-containing heterocycles to act as multitopic linkers makes them attractive for the synthesis of MOFs. Thiol and thioether-based MOFs represent a specific class of these materials where the sulfur functionality plays a key role in the framework's structure and properties. nih.gov

While the direct use of this compound in MOF synthesis is an emerging area, the foundational principles are well-established. The stepwise synthesis of MOFs allows for the use of pre-designed molecular building blocks to create materials with controlled topologies and functionalities. scispace.com The combination of a rigid oxadiazole ring and a strong metal-binding thiol group in this compound makes it a promising candidate for a linker in constructing novel MOFs. Energetic MOFs have also been assembled using 1,2,4-oxadiazole derivatives, highlighting the potential for creating functional hybrid materials. rsc.org

Development in Materials Science

Beyond its use in synthesis and coordination chemistry, the 1,2,4-oxadiazole framework is a key component in the development of advanced materials, particularly energetic materials.

The high nitrogen content and structural stability of the 1,2,4-oxadiazole ring make it a desirable building block for high-energy-density materials (HEDMs). nih.govnih.gov Researchers have strategically combined this heterocycle with other energetic functionalities (such as -NO2, -NHNO2, and -ONO2 groups) to create new compounds with a favorable balance of explosive performance and safety. rsc.orgfrontiersin.org

The introduction of the 1,2,4-oxadiazole backbone has been shown to yield energetic materials with high densities, good detonation velocities, and low sensitivity to impact and friction. frontiersin.org Some derivatives have also been identified as potential melt-cast explosives, which are valued for their processability and safety. rsc.org The strategic linking of 1,2,4-oxadiazole rings with other energetic heterocycles, such as furazan or nitrotetrazole, is a common approach to fine-tune the properties of the resulting materials. nih.govfrontiersin.org

Table 2: Properties of 1,2,4-Oxadiazole-Based Energetic Materials

Compound TypeKey FeaturesPotential ApplicationReference
Bis(1,2,4-oxadiazole)bis(methylene) dinitrateGood energy-density level (ρ = 1.832 g cm⁻³), acceptable decomposition temperature (200.3°C). frontiersin.orgHigh explosive frontiersin.org
Hydrazinium salt of a 1,2,4-oxadiazole-furazan conjugateHigh density (1.821 g cm⁻³), excellent detonation performance (vD = 8,822 m s⁻¹), and high impact insensitivity (40 J). frontiersin.orgInsensitive high explosive frontiersin.org
Potassium salt of a 1,2,4-oxadiazole derivativeGood detonation performance, high density, but high sensitivity. rsc.orgPrimary explosive rsc.org
Methylene-bridged nitrotetrazole-oxadiazoleDesigned to balance detonation parameters, thermal stability, and sensitivity. nih.govMelt-cast explosive nih.gov

Luminescent and Optoelectronic Applications

Derivatives of the 1,2,4-oxadiazole ring have shown potential as luminescent materials for optoelectronic applications. lifechemicals.comresearchgate.net The presence of the electron-deficient 1,2,4-oxadiazole ring, often combined with electron-donating moieties, can lead to molecules with interesting photophysical properties, such as high quantum yields and large Stokes shifts. These characteristics are desirable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net

Research into non-symmetrical 1,2,4-oxadiazole-based compounds has revealed that these molecules can exhibit strong blue fluorescence with significant quantum yields, reaching up to 65% in some cases. researchgate.net The emission properties are influenced by the nature and position of substituents on the phenyl rings attached to the oxadiazole core. For instance, BODIPY fluorophores substituted with 3-phenyl-1,2,4-oxadiazole (B2793662) moieties at the 1,7-positions have been synthesized and characterized for their photophysical properties. rsc.org These compounds exhibit long-wavelength absorption and emission in the near-infrared region, which is a valuable characteristic for various imaging and sensing applications. rsc.org

Computational studies, such as those employing Density Functional Theory (DFT), have been used to predict and understand the electronic and optical properties of oxadiazole-based compounds. These studies help in designing new materials with tailored optoelectronic properties for use in OLEDs. tandfonline.com While much of the research has focused on the isomeric 1,3,4-oxadiazoles as electron-transporting materials in OLEDs, the fundamental properties of the oxadiazole ring suggest that 1,2,4-oxadiazole derivatives are also promising candidates for such applications. cambridgemedchemconsulting.comresearchgate.netrsc.orgepa.gov

Supramolecular Assemblies and Liquid Crystalline Systems

The rigid and polar nature of the 1,2,4-oxadiazole ring makes it a valuable building block for the construction of supramolecular assemblies and liquid crystalline materials. lifechemicals.comnih.gov The non-linear geometry of the 1,2,4-oxadiazole ring, in contrast to the more linear 1,3,4-oxadiazole (B1194373) isomer, has a significant impact on the mesomorphic behavior of its derivatives. tandfonline.comtandfonline.com

Homologous series of 3,5-di(4-substituted phenyl)-1,2,4-oxadiazoles have been synthesized and their liquid crystalline properties investigated. These studies have shown that the introduction of the 1,2,4-oxadiazole ring can lead to the formation of both nematic and smectic mesophases. tandfonline.comtandfonline.com The type of mesophase and the transition temperatures are dependent on the length of the terminal alkyl chains and the nature of the substituents on the phenyl rings. tandfonline.com

Furthermore, non-symmetrical 1,2,4-oxadiazole derivatives have been designed as "hockey stick-shaped" molecules that exhibit liquid crystalline phases. researchgate.net The presence of heteroatoms (nitrogen and oxygen) in the 1,2,4-oxadiazole ring results in a high dipole moment and polarizability, which are crucial for inducing liquid crystalline behavior. researchgate.net These properties, combined with the potential for luminescence, make 1,2,4-oxadiazole-based liquid crystals interesting candidates for advanced materials with combined optical and self-assembling properties. researchgate.net

The ability of the 1,2,4-oxadiazole ring to act as a linker unit also allows for its incorporation into more complex supramolecular structures. While the majority of research in this area has focused on other heterocyclic systems, the fundamental properties of the 1,2,4-oxadiazole ring suggest its potential for creating novel supramolecular architectures.

Agricultural Chemical Applications

The 1,2,4-oxadiazole scaffold is a key structural motif in the development of new agrochemicals. Its derivatives have been investigated for a range of biological activities, including herbicidal, insecticidal, and fungicidal properties. The metabolic stability and diverse substitution patterns possible with the 1,2,4-oxadiazole ring allow for the fine-tuning of its biological activity against various agricultural pests and weeds.

Insecticidal and Fungicidal Compound Design

The 1,2,4-oxadiazole ring is a prominent feature in the design of modern insecticides and fungicides. lifechemicals.com A notable example is Tioxazafen, a commercial nematicide that contains a 1,2,4-oxadiazole core and is used for the control of nematodes in crops like corn, soy, and cotton. researchgate.netmdpi.com

Insecticidal Activity:

A variety of 1,2,4-oxadiazole derivatives have been synthesized and tested for their insecticidal activity against a range of pests. For example, 3-pyridyl-substituted derivatives of 1,2,4-oxadiazole have demonstrated good insecticidal activity against insects such as Nilaparvata lugens, Nephotettix cincticeps, and Aphis craccivora. researchgate.net The structure-activity relationship studies indicate that the nature and position of substituents on the 1,2,4-oxadiazole ring are crucial for their insecticidal potency. Some of these compounds have shown high activity, even against imidacloprid-resistant strains of certain insects. researchgate.net Furthermore, 1,3,4-oxadiazole derivatives grafted onto chitosan have also been found to exhibit good insecticidal activity against the cotton leafworm Spodoptera littoralis. nih.gov

Fungicidal Activity:

The 1,2,4-oxadiazole moiety is also a key component in the development of novel fungicides. lifechemicals.com Derivatives of 1,2,4-oxadiazole have been designed and synthesized with the aim of inhibiting enzymes essential for fungal growth, such as succinate dehydrogenase (SDH). mdpi.com Several 1,2,4-oxadiazole derivatives have shown significant in vitro antifungal activity against a panel of plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. mdpi.com The presence of the thiol group in compounds like 5-substituted 1,3,4-oxadiazole-2-thiols has been shown to enhance their biological activities, including antifungal properties. asianpubs.org While this finding is for the isomeric 1,3,4-oxadiazole, it suggests that the thiol group in this compound could also contribute to its potential fungicidal activity. Phenylthiazole-based oxadiazole derivatives have also been rationally designed and have demonstrated potent activity against resistant fungal strains like Candida albicans and Candida auris. nih.gov

Compound Class Target Organism/Fungus Key Findings
3-Pyridyl-1,2,4-oxadiazolesNilaparvata lugens, Nephotettix cincticeps, Aphis craccivoraGood insecticidal activity, including against imidacloprid-resistant strains. researchgate.net
1,2,4-Oxadiazole derivativesRhizoctonia solani, Fusarium graminearum, Botrytis cinereaSignificant in vitro antifungal activity. mdpi.com
Tioxazafen (1,2,4-oxadiazole nematicide)NematodesBroad-spectrum control in corn, soy, and cotton. researchgate.netmdpi.com
Phenylthiazole-based oxadiazoles (B1248032)Candida albicans, Candida aurisPotent activity against resistant fungal strains. nih.gov

Bioisosteric Replacements in Molecular Design

One of the most significant applications of the 1,2,4-oxadiazole ring in medicinal and agricultural chemistry is its use as a bioisostere for other functional groups, particularly esters and amides. lifechemicals.comnih.govnih.govresearchgate.net Bioisosterism refers to the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. nih.govresearchgate.net

Oxadiazole Ring as a Stable Isostere for Ester and Amide Functionalities

The 1,2,4-oxadiazole ring is widely recognized as a successful bioisosteric replacement for both ester and amide functionalities. lifechemicals.comnih.govnih.govresearchgate.net This is due to several key properties of the 1,2,4-oxadiazole ring:

Metabolic Stability: Ester and amide bonds are often susceptible to hydrolysis by esterases and amidases in biological systems, leading to rapid metabolism and short duration of action. The 1,2,4-oxadiazole ring is significantly more resistant to hydrolysis, which can lead to improved metabolic stability and bioavailability of drug candidates. nih.govresearchgate.netnih.gov

Geometric and Electronic Mimicry: The 1,2,4-oxadiazole ring can mimic the planar geometry and the dipole moment of an amide bond. nih.gov It can also participate in similar hydrogen bonding interactions, which are often crucial for the binding of a molecule to its biological target. nih.gov

Modulation of Physicochemical Properties: The replacement of an ester or amide with a 1,2,4-oxadiazole ring can influence the molecule's physicochemical properties, such as lipophilicity and solubility, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Numerous studies have demonstrated the successful application of this bioisosteric replacement strategy in drug discovery. For example, the replacement of a labile ester with a 1,2,4-oxadiazole has afforded a class of modulators with high metabolic stability. researchgate.net Similarly, in the development of inhibitors for various enzymes, the substitution of an amide linkage with a 1,2,4-oxadiazole has led to compounds with retained or even improved potency and better pharmacokinetic properties. nih.gov

Original Functional Group Bioisosteric Replacement Key Advantages References
Ester1,2,4-OxadiazoleIncreased metabolic stability against hydrolysis. nih.govnih.govresearchgate.net
Amide1,2,4-OxadiazoleEnhanced resistance to amidases, improved pharmacokinetic properties. nih.govresearchgate.netnih.gov

Influence on Molecular Recognition and Binding Affinities

The unique structural arrangement of this compound positions it as a molecule of significant interest in the field of molecular recognition. The interplay between its aromatic phenyl ring, the heteroaromatic oxadiazole core, and the reactive thiol group dictates its ability to interact with biological targets, such as enzyme active sites and receptors.

The 1,2,4-oxadiazole ring itself is a key pharmacophore that can engage in various non-covalent interactions. The nitrogen atoms within the ring can act as hydrogen bond acceptors, a feature commonly observed in the binding of oxadiazole-containing compounds to protein targets. For instance, in studies of 2,5-disubstituted 1,3,4-oxadiazole derivatives as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, the nitrogen atoms of the oxadiazole ring were found to form hydrogen bonds with key amino acid residues like Met769 in the active site. This highlights the oxadiazole core's crucial role in anchoring the molecule within the binding pocket.

The phenyl group at the 3-position of the ring primarily contributes to binding through hydrophobic and van der Waals interactions. Depending on the topology of the binding site, it can fit into hydrophobic pockets, displacing water molecules and contributing favorably to the binding entropy. Furthermore, the aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan, further stabilizing the ligand-receptor complex. The substitution pattern on this phenyl ring can significantly modulate binding affinity; electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and introduce additional points of interaction. For example, studies on 3-phenyl-β-alanine 1,3,4-oxadiazole hybrids as carbonic anhydrase II inhibitors have shown that substituents on the phenyl ring influence the inhibitory activity.

The thiol (-SH) group at the 5-position introduces several key functionalities that can profoundly influence molecular recognition. Firstly, it can act as a potent hydrogen bond donor. Secondly, the thiol group is ionizable, and in its deprotonated thiolate (S⁻) form, it can form strong ionic interactions or coordinate with metal ions present in the active sites of metalloenzymes. This is a well-established binding mechanism for many enzyme inhibitors. The thiol group's ability to engage in thiol-disulfide exchange reactions with cysteine residues in proteins also presents a potential mechanism for covalent bond formation, leading to irreversible inhibition.

Molecular docking studies on similar 1,3,4-oxadiazole-2-thiol derivatives have provided insights into their binding modes. For example, in the evaluation of antitumor agents, the thiol group and the oxadiazole ring were crucial for interacting with the target protein.

Table 1: Potential Molecular Interactions of this compound

Molecular MoietyPotential Interaction TypesInteracting Amino Acid Residues (Examples)
Phenyl Ring Hydrophobic interactions, π-π stacking, van der Waals forcesPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
1,2,4-Oxadiazole Ring Hydrogen bonding (acceptor), Dipole-dipole interactionsSerine, Threonine, Asparagine, Glutamine, Arginine
Thiol/Thiolate Group Hydrogen bonding (donor/acceptor), Ionic interactions, Metal coordination, Covalent bonding (disulfide exchange)Aspartate, Glutamate (B1630785), Histidine, Cysteine, Metal ions (e.g., Zn²⁺)

Corrosion Inhibition Mechanisms and Material Protection

Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, particularly those with aromatic rings, are recognized as effective corrosion inhibitors for various metals and alloys, most notably for mild steel in acidic environments. This compound embodies the key structural features required for a potent corrosion inhibitor.

The primary mechanism of corrosion inhibition by organic molecules like this compound is the adsorption of the molecule onto the metal surface. This forms a protective film that isolates the metal from the corrosive medium, thereby impeding the electrochemical processes of corrosion, namely the anodic dissolution of the metal and the cathodic evolution of hydrogen.

The adsorption process can be classified into two main types: physisorption and chemisorption.

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is positively charged, and the inhibitor can interact with it through protonated heteroatoms or through electrostatic attraction with anions of the acid (e.g., Cl⁻, SO₄²⁻) that are already adsorbed on the metal surface.

Chemisorption is a more direct and stronger interaction involving the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. The presence of heteroatoms with lone pairs of electrons (N, O, S) and π-electrons in the aromatic rings of this compound makes it highly amenable to chemisorption.

The phenyl group enhances the adsorption process by increasing the electron density on the molecule through resonance effects and by providing a larger surface area for interaction with the metal. The sulfur atom in the thiol group is a particularly effective anchor for chemisorption onto steel surfaces. It is established that the inhibition efficiency of sulfur-containing heterocyclic compounds often follows the order S > N > O.

Studies on analogous compounds, such as 5-substituted-1,3,4-oxadiazole-2-thiols, have demonstrated their effectiveness in protecting mild steel in HCl solutions. asianpubs.orgjournal.fi These studies have shown that the inhibition efficiency increases with the concentration of the inhibitor. asianpubs.orgjournal.fi The adsorption of these inhibitors on the steel surface has been found to obey the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. asianpubs.orgjournal.fi

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of corrosion inhibitors. Potentiodynamic polarization studies of similar oxadiazole-thiol derivatives have shown that they typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. asianpubs.org EIS measurements have revealed that the presence of the inhibitor increases the charge transfer resistance (Rct) and decreases the double-layer capacitance (Cdl), confirming the formation of an adsorbed protective layer at the metal/solution interface. asianpubs.org

Table 2: Electrochemical Data for a Related Oxadiazole-Thiol Inhibitor on Mild Steel in 1.0 M HCl

Inhibitor Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (μF cm⁻²)
025.4-15.2120.5
0.00015.180.075.885.3
0.00052.391.0165.460.1
0.0011.395.0298.742.6
0.0050.896.8450.130.2

Note: The data in this table is representative of findings for similar oxadiazole-thiol derivatives and is intended to illustrate the typical performance of this class of compounds as corrosion inhibitors.

The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°ads), can provide further insight into the mechanism. The calculated ΔG°ads values for related inhibitors are typically in the range that suggests a combination of both physisorption and chemisorption. journal.fi

Q & A

Q. What are the standard synthetic routes for 3-Phenyl-1,2,4-oxadiazole-5-thiol, and how is its purity validated?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, a related compound, 3-phenyl-5-chloromethyl-1,2,4-oxadiazole, was synthesized by refluxing precursors like benzotriazole derivatives with potassium carbonate in acetonitrile, followed by purification via recrystallization (e.g., ethyl acetate) . Purity validation employs techniques such as melting point analysis, NMR spectroscopy, and X-ray crystallography to confirm structural integrity and absence of byproducts.

Q. How is X-ray diffraction (XRD) applied to determine the crystal structure of this compound derivatives?

Single-crystal XRD analysis is performed using diffractometers (e.g., Bruker SMART) with Mo-Kα radiation. Data processing and refinement utilize software like SHELXL and SHELXS for solving crystal structures. For instance, the dihedral angles between aromatic rings in derivatives (e.g., 80.2° between oxadiazole and benzotriazole moieties) and hydrogen-bonding interactions are critical for understanding packing behavior .

Q. What spectroscopic methods are essential for characterizing its reactivity and electronic properties?

Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like C=S and C=N stretches. Nuclear magnetic resonance (NMR) (¹H and ¹³C) elucidates substituent positions and electronic environments. UV-Vis spectroscopy may assess conjugation effects, while computational methods like INDO (Intermediate Neglect of Differential Overlap) studies model electronic transitions in oxadiazole derivatives .

Advanced Research Questions

Q. How can synthesis conditions be optimized for S-alkylated derivatives with enhanced bioactivity?

Optimization involves varying reaction parameters:

  • Solvent polarity : Acetonitrile or DMF improves nucleophilic substitution efficiency.
  • Catalyst/base selection : Potassium carbonate or triethylamine enhances deprotonation of thiol groups.
  • Temperature : Reflux conditions (e.g., 10 hours at 80°C) ensure complete reaction . Post-synthesis, derivatives are screened for antibacterial or enzyme-inhibitory activity using microdilution assays and molecular docking to prioritize candidates .

Q. What computational strategies model the electronic and steric effects of substituents on this compound?

Density functional theory (DFT) calculations predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with reactivity. Molecular dynamics simulations analyze steric interactions in derivatives, such as the impact of bulky substituents on binding to biological targets. Software like Gaussian or ORCA is commonly used .

Q. How do weak intermolecular interactions (e.g., hydrogen bonds) influence the crystallographic packing of this compound?

Crystallographic studies reveal that weak C–H⋯N hydrogen bonds (2.6–3.0 Å) and π-π stacking (3.5–4.0 Å) govern 2D/3D lattice formation. These interactions affect solubility and stability, which are critical for designing co-crystals or pharmaceutical formulations .

Q. What methodologies resolve contradictions in biological activity data across derivatives?

Discrepancies in bioactivity (e.g., antibacterial vs. hemolytic effects) are addressed through:

  • Dose-response assays : To establish IC₅₀/EC₅₀ values and selectivity indices.
  • Structure-activity relationship (SAR) analysis : Correlating substituent electronegativity or lipophilicity with activity trends .
  • Error analysis : Statistical tools like ANOVA validate reproducibility of data .

Q. How are high-throughput screening (HTS) pipelines applied to identify novel derivatives?

Automated synthesis platforms generate combinatorial libraries of S-alkylated or aryl-substituted derivatives. HTS workflows employ fluorescence-based assays (e.g., enzyme inhibition) and liquid handling systems to rapidly screen bioactivity. Positive hits undergo secondary validation via crystallography and in vivo models .

Methodological Resources

  • Structural refinement : SHELX software suite for XRD data processing .
  • Data validation : Tools like Numerical Recipes in C for error propagation analysis .
  • Synthetic protocols : Recrystallization in ethyl acetate/ethanol for high-purity crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.